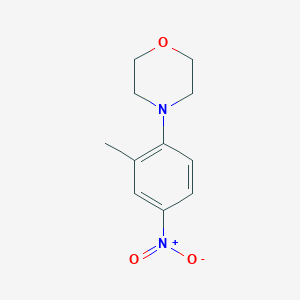

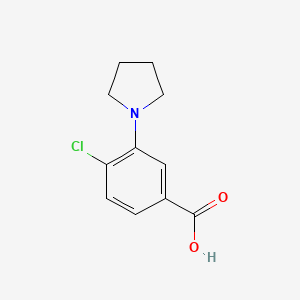

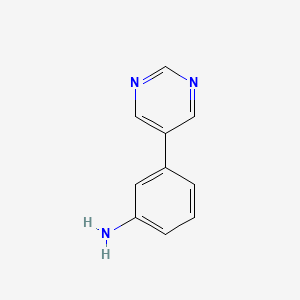

4-(2-Methyl-4-nitrophenyl)morpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(2-Methyl-4-nitrophenyl)morpholine is a nitro compound that has been shown to be magnetic and show an operational chemical formula . It has been studied in techniques such as magnetic resonance imaging (MRI) and X-ray crystallography .

Synthesis Analysis

Morpholine is a frequently used heterocycle in medicinal chemistry and a privileged structural component of bioactive molecules . The synthesis of morpholines is a subject of much study due to their biological and pharmacological importance .Molecular Structure Analysis

The molecular formula of 4-(2-Methyl-4-nitrophenyl)morpholine is C11H14N2O3 . The InChI code is 1S/C11H14N2O3/c1-9-8-10(13(14)15)2-3-11(9)12-4-6-16-7-5-12/h2-3,8H,4-7H2,1H3 .Chemical Reactions Analysis

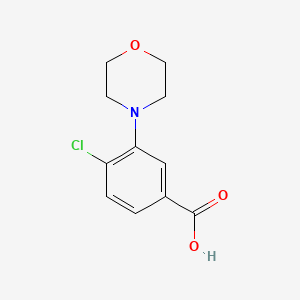

The continuous production of the intermediate ortho-4-(2-fluoro-4-nitrophenyl)morpholine (o-FNM) was firstly explored in Microfluidic devices . The o-FNM is a key intermediate to synthesize Linezolid, a highly effective active pharmaceutical used against a wide class of Gram-positive pathogens .Physical And Chemical Properties Analysis

4-(2-Methyl-4-nitrophenyl)morpholine has a molecular weight of 222.24 g/mol . It has a topological polar surface area of 58.3 Ų . The compound is solid at room temperature .Applications De Recherche Scientifique

-

Chemical Synthesis

- 4-(2-Methyl-4-nitrophenyl)morpholine is used in the synthesis of various morpholine-based pharmaceuticals .

- The morpholine motif, which includes 4-(2-Methyl-4-nitrophenyl)morpholine, has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds .

- Recent advances in the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds have been described .

- Special attention is paid to the syntheses performed in a stereoselective manner and using transition metal catalysis .

-

Nanotechnology

-

Proteomics Research

- 4-(2,5-Diethoxy-4-nitrophenyl)morpholine, another related compound, is advertised as a product for proteomics research. Proteomics is the study of proteins within a cell, organism, or tissue.

-

Chemical Synthesis

- 4-(2-Methyl-4-nitrophenyl)morpholine is used in the synthesis of various morpholine-based pharmaceuticals .

- The morpholine motif, which includes 4-(2-Methyl-4-nitrophenyl)morpholine, has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds .

- Recent advances in the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds have been described .

- Special attention is paid to the syntheses performed in a stereoselective manner and using transition metal catalysis .

-

Nanotechnology

-

Proteomics Research

-

Chemical Synthesis

- 4-(2-Methyl-4-nitrophenyl)morpholine is used in the synthesis of various morpholine-based pharmaceuticals .

- The morpholine motif, which includes 4-(2-Methyl-4-nitrophenyl)morpholine, has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds .

- Recent advances in the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds have been described .

- Special attention is paid to the syntheses performed in a stereoselective manner and using transition metal catalysis .

-

Nanotechnology

-

Proteomics Research

Safety And Hazards

Orientations Futures

The continuous production of the intermediate ortho-4-(2-fluoro-4-nitrophenyl)morpholine (o-FNM) in Microfluidic devices represents a promising direction for the future . This intermediate is key to synthesizing Linezolid, a highly effective pharmaceutical used against a wide class of Gram-positive pathogens .

Propriétés

IUPAC Name |

4-(2-methyl-4-nitrophenyl)morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-9-8-10(13(14)15)2-3-11(9)12-4-6-16-7-5-12/h2-3,8H,4-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQPUAYMERQENBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])N2CCOCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70445065 |

Source

|

| Record name | 4-(2-Methyl-4-nitrophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Methyl-4-nitrophenyl)morpholine | |

CAS RN |

223404-63-5 |

Source

|

| Record name | 4-(2-Methyl-4-nitrophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(Morpholinomethyl)phenyl]methanol](/img/structure/B1278151.png)

![Tert-butyl 4-{4-[(methylamino)methyl]phenyl}piperazine-1-carboxylate](/img/structure/B1278153.png)

![5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1278164.png)